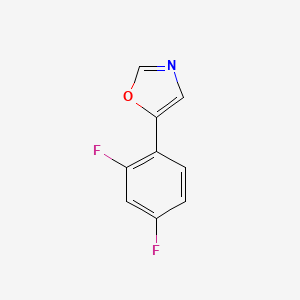

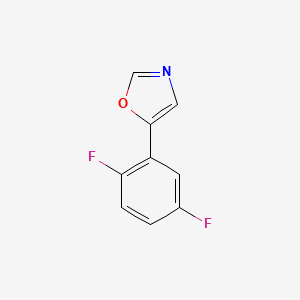

![molecular formula C12H24N2O4 B6353445 3-{[(t-Butoxy)carbonyl][2-(dimethylamino)ethyl]amino}propanoic acid CAS No. 1170296-96-4](/img/structure/B6353445.png)

3-{[(t-Butoxy)carbonyl][2-(dimethylamino)ethyl]amino}propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

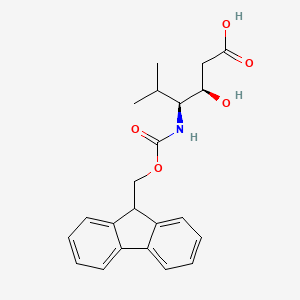

“3-{[(t-Butoxy)carbonyl][2-(dimethylamino)ethyl]amino}propanoic acid” is a chemical compound that belongs to the class of beta-lactam antibiotics. The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis .

Synthesis Analysis

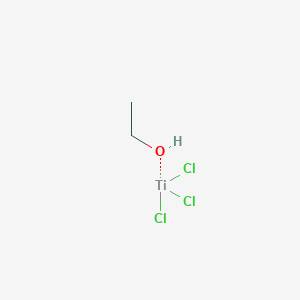

The synthesis of this compound involves several steps. One method involves adding benzyl chloride to diethanolamine and heating it to reflux for 1-1.5 hours. After cooling to 23-28°C, sulfuryl chloride is added. After the reaction is complete, ammonia gas is passed through for 2.5-3.5 hours. After cooling again to 23-28°C, di-tert-butyl dicarbonate is added and stirred for 0.5-1 hour. Hydrogen gas is then passed through to remove the benzyl group .Molecular Structure Analysis

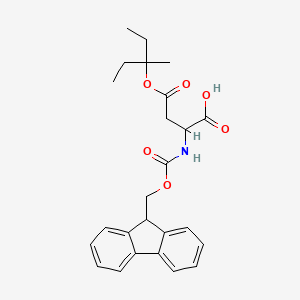

The molecular formula of “3-{[(t-Butoxy)carbonyl][2-(dimethylamino)ethyl]amino}propanoic acid” is C12H24N2O4. The molecular weight is 260.33 g/mol.Chemical Reactions Analysis

The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis. It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Mechanism of Action

Target of Action

It’s known that this compound is a tert-butyloxycarbonyl-protected amino acid ionic liquid . These types of compounds are often used in peptide synthesis .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Biochemical Pathways

The compound is involved in the synthesis of dipeptides . Dipeptides are molecules composed of two amino acids joined by a single peptide bond. They play crucial roles in various biological processes.

Pharmacokinetics

It’s known that the compound is miscible in acetonitrile, methanol, dimethylformamide (dmf) and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane at room temperature . These properties can influence the compound’s bioavailability.

Result of Action

The result of the compound’s action is the formation of dipeptides . Dipeptides are crucial for various biological functions, including cell signaling and metabolism.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the temperature can affect the miscibility of the compound in different solvents . Moreover, the presence of certain reagents can enhance the compound’s reactivity .

properties

IUPAC Name |

3-[2-(dimethylamino)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4/c1-12(2,3)18-11(17)14(7-6-10(15)16)9-8-13(4)5/h6-9H2,1-5H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDTKOXLSGRKBKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC(=O)O)CCN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(Tert-butoxy)carbonyl][2-(dimethylamino)ethyl]amino}propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353363.png)

![Bicyclo[2.2.1]heptane-2,3-dicarboximide](/img/structure/B6353369.png)

![4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6353383.png)

![3-[(Butan-2-yl)[(t-butoxy)carbonyl]amino]propanoic acid](/img/structure/B6353439.png)

![4-(3-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353455.png)

![4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353456.png)